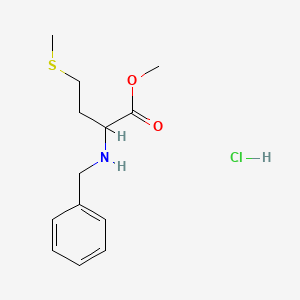

Methyl benzyl-D-methioninate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl benzyl-D-methioninate hydrochloride is a chemical compound with the molecular formula C13H20ClNO2S and a molecular weight of 289.82 g/mol . It is a derivative of methionine, an essential amino acid, and is often used in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl benzyl-D-methioninate hydrochloride can be synthesized through the esterification of D-methionine with methanol in the presence of trimethylchlorosilane . This reaction typically occurs at room temperature and yields the desired product in good to excellent yields. The general reaction scheme is as follows:

Esterification: D-methionine reacts with methanol in the presence of trimethylchlorosilane to form methyl-D-methioninate.

Benzylation: The methyl-D-methioninate is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of methyl benzyl-D-methioninate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl benzyl-D-methioninate hydrochloride undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Methyl benzyl-D-methioninate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

Biology: Serves as a precursor for the synthesis of biologically active compounds.

Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl benzyl-D-methioninate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a methyl donor in biochemical reactions, influencing various metabolic pathways. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl N-benzyl-N-methyl-D-methioninate hydrochloride

- N-Benzyl-D-methionine methyl ester hydrochloride

Uniqueness

Methyl benzyl-D-methioninate hydrochloride is unique due to its specific structural features, such as the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.

Biological Activity

Methyl benzyl-D-methioninate hydrochloride is a derivative of the essential amino acid D-methionine, distinguished by a benzyl group attached to its nitrogen atom. This compound has garnered attention for its diverse biological activities, particularly in enhancing protein synthesis and exhibiting antioxidant properties. The following sections provide an in-depth analysis of its biological activity, including synthesis methods, interactions, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C_{12}H_{15}ClN_{2}O_{2}S

- Molecular Weight : Approximately 289.82 g/mol

- Structure : The compound features a methyl ester linked to the methionine backbone, which enhances its solubility and biological activity compared to simpler methionine derivatives.

1. Antioxidant Properties

This compound exhibits significant antioxidant activity due to the sulfur-containing moiety of methionine. This property allows it to protect cells from oxidative stress, which is crucial in various pathological conditions, including neurodegenerative diseases and inflammation. Preliminary studies indicate its ability to mitigate cellular damage caused by reactive oxygen species (ROS) .

2. Protein Synthesis Enhancement

Research suggests that this compound may enhance protein synthesis by influencing ribosomal activity. Methionine derivatives are known to play a role in the initiation of protein synthesis, and this compound may facilitate this process through its structural characteristics .

3. Neuroprotective Effects

The neuroprotective potential of this compound is attributed to its antioxidant properties and ability to modulate cellular signaling pathways. Studies have indicated that it may help in reducing neuroinflammation and protecting neuronal cells from apoptosis .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that allow for selective modifications while preserving biological activity. The general steps include:

- Protection of the amino group.

- Alkylation with benzyl bromide.

- Esterification with methyl iodide.

- Hydrochloride salt formation.

This method ensures high yields and purity of the final product, suitable for research applications .

Interaction Studies

Interaction studies have demonstrated that this compound can enhance the activity of certain enzymes involved in metabolic pathways. Its unique structure allows it to interact favorably with biological membranes, potentially influencing various cellular signaling mechanisms .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of this compound alongside related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl Benzyl-D-Methioninate HCl | C_{12}H_{15}ClN_{2}O_{2}S | Enhanced solubility; antioxidant properties |

| N-benzyl-D-methionine | C_{12}H_{15}NOS | Direct involvement in protein synthesis |

| D-Methionine | C_{5}H_{11}NO_{2}S | Essential amino acid; simpler structure |

| Methyl Methionine | C_{5}H_{13}NO_{2}S | Lacks aromatic ring; simpler derivative |

This compound stands out due to its combination of an aromatic group and a methyl ester functionality, contributing to its enhanced biological activities compared to simpler methionine derivatives .

Case Study 1: Neuroprotection

A study highlighted the neuroprotective effects of this compound in models of oxidative stress, demonstrating its ability to reduce neuronal cell death and inflammation markers significantly .

Case Study 2: Antioxidant Evaluation

In another investigation, the compound was tested against various ROS-generating agents, showing a marked reduction in oxidative damage in cultured cells, indicating its potential as a therapeutic agent for oxidative stress-related disorders .

Properties

IUPAC Name |

methyl 2-(benzylamino)-4-methylsulfanylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S.ClH/c1-16-13(15)12(8-9-17-2)14-10-11-6-4-3-5-7-11;/h3-7,12,14H,8-10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELBNOHMQZOBAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NCC1=CC=CC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.